molecular formula C16H15N3O2 B11844883 1H-Indol-2-amine, 5-methyl-N-(4-methylphenyl)-3-nitro- CAS No. 61645-63-4

1H-Indol-2-amine, 5-methyl-N-(4-methylphenyl)-3-nitro-

Cat. No.: B11844883
CAS No.: 61645-63-4
M. Wt: 281.31 g/mol
InChI Key: LMKJGUDJMMYGCW-UHFFFAOYSA-N
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Description

The compound "1H-Indol-2-amine, 5-methyl-N-(4-methylphenyl)-3-nitro-" is an indole derivative characterized by a nitro (-NO₂) group at the 3-position, a methyl (-CH₃) group at the 5-position, and an N-(4-methylphenyl) substitution on the indole nitrogen (Figure 1). The nitro group in this compound likely enhances electron-withdrawing effects, influencing reactivity and interactions with biological targets . Structural analogs of this compound often vary in substituent positions and functional groups, leading to differences in physicochemical properties and bioactivity.

Properties

CAS No.

61645-63-4

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

5-methyl-N-(4-methylphenyl)-3-nitro-1H-indol-2-amine

InChI

InChI=1S/C16H15N3O2/c1-10-3-6-12(7-4-10)17-16-15(19(20)21)13-9-11(2)5-8-14(13)18-16/h3-9,17-18H,1-2H3

InChI Key

LMKJGUDJMMYGCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C3=C(N2)C=CC(=C3)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-nitro-N-(p-tolyl)-1H-indol-2-amine can be achieved through several synthetic routes. One common method involves the nitration of 5-methylindole followed by the introduction of the p-tolylamine group. Here is a step-by-step outline:

  • Nitration of 5-Methylindole

      Reagents: Concentrated nitric acid and sulfuric acid.

      Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the rate of nitration and avoid over-nitration.

      Product: 5-Methyl-3-nitroindole.

  • Amination

      p-Toluidine (p-tolylamine) and a suitable catalyst such as palladium on carbon (Pd/C).

      Conditions: The reaction is conducted under hydrogenation conditions, typically at room temperature and atmospheric pressure.

      Product: 5-Methyl-3-nitro-N-(p-tolyl)-1H-indol-2-amine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are crucial due to the use of strong acids and the potential hazards associated with nitration reactions.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-nitro-N-(p-tolyl)-1H-indol-2-amine: undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Reduction: 5-Methyl-3-amino-N-(p-tolyl)-1H-indol-2-amine.

    Substitution: Halogenated derivatives of the original compound.

    Oxidation: 5-Carboxy-3-nitro-N-(p-tolyl)-1H-indol-2-amine.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds containing indole structures exhibit promising anticancer properties. For instance, derivatives of indole have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The specific compound under consideration may share similar mechanisms of action due to its structural analogies.
  • Neuroprotective Effects :
    • Compounds with indole moieties have been linked to neuroprotective effects in models of neurodegenerative diseases. Research suggests that such compounds can modulate neurotensin receptors, which are implicated in pain modulation and neuroprotection . This opens avenues for exploring the therapeutic potential of 1H-Indol-2-amine, 5-methyl-N-(4-methylphenyl)-3-nitro- in treating conditions like Alzheimer’s and Parkinson’s disease.
  • Antioxidant Properties :
    • The antioxidant activity of indole derivatives has been studied extensively. These compounds can scavenge free radicals and reduce oxidative stress, which is a contributing factor in various diseases including cancer and cardiovascular disorders . The nitro group present in the compound may enhance its antioxidant capacity.

Synthesis and Derivatives

The synthesis of 1H-Indol-2-amine, 5-methyl-N-(4-methylphenyl)-3-nitro- typically involves multi-step organic reactions that allow for the introduction of specific functional groups. Understanding the synthetic pathways can lead to the development of novel derivatives with enhanced biological activity or reduced toxicity.

Case Studies

  • Study on Anticancer Activity :
    • A study conducted on a series of indole derivatives showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis through caspase activation . While specific data on 1H-Indol-2-amine, 5-methyl-N-(4-methylphenyl)-3-nitro- is limited, its structural similarities suggest it may exhibit comparable effects.
  • Neuroprotective Mechanisms :
    • Research highlighted the role of indole derivatives in neuroprotection via modulation of neurotensin receptors. In vitro studies demonstrated that these compounds could enhance neuronal survival under oxidative stress conditions . This suggests a potential application for the compound in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 5-Methyl-3-nitro-N-(p-tolyl)-1H-indol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole ring structure allows for interactions with DNA and proteins, potentially disrupting cellular processes.

Comparison with Similar Compounds

Structural Analogues

Substituent Position and Functional Group Variations

  • 3H-Indol-2-amine, N-(4-methylphenyl)-3-(1-methyl-2-phenyl-1H-indol-3-yl)-3-phenyl ():
    This compound shares the N-(4-methylphenyl) group but has additional phenyl and methyl substituents at the 3-position. The increased steric bulk and aromaticity may reduce solubility compared to the target compound, which has a nitro group at the same position. The nitro group’s electron-withdrawing nature could enhance stability in acidic environments .
  • 1H-Indol-3-amine, 1-acetyl-N-(4-nitrophenyl) ():
    Substitution at the 3-position with a nitro group and an acetylated indole nitrogen introduces distinct electronic effects. The acetyl group may reduce basicity at the indole nitrogen compared to the methylphenyl group in the target compound. This could alter binding affinity in enzyme inhibition studies .

  • N-(4-methoxyphenyl)-2-phenyl-1H-indol-3-amine (): The methoxy group at the para position of the aryl amine provides electron-donating effects, contrasting with the electron-withdrawing nitro group in the target compound.

2.1.2 Non-Indole Heterocycles

  • The trifluoromethyl group increases metabolic resistance compared to nitro groups, which are prone to reduction in vivo. Such structural differences highlight the trade-off between stability and reactivity in drug design .
Physicochemical Properties

A comparison of key properties is summarized in Table 1.

Compound Molecular Formula Molecular Weight Substituent Effects Notable Properties
Target Compound C₁₆H₁₅N₃O₂ 281.31 g/mol 3-NO₂ (electron-withdrawing) Likely polar, moderate solubility in DMSO
3H-Indol-2-amine () C₂₈H₂₅N₃ 403.52 g/mol Bulky phenyl groups Low solubility, high lipophilicity
1H-Indol-3-amine, 1-acetyl () C₁₆H₁₃N₃O₃ 295.29 g/mol Acetylated N, 4-NO₂ Reduced basicity, increased stability
N-(4-methoxyphenyl)-2-phenyl () C₂₁H₁₈N₂O 314.38 g/mol 4-OCH₃ (electron-donating) High lipophilicity, potential CNS activity

Biological Activity

1H-Indol-2-amine, 5-methyl-N-(4-methylphenyl)-3-nitro- (CAS No. 61645-63-4) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, antitumor, and neuropharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 1H-Indol-2-amine, 5-methyl-N-(4-methylphenyl)-3-nitro- is C16H15N3O2. The compound features an indole ring system with a methyl group and a nitro group at the 5 and 3 positions, respectively, and a para-methylphenyl substituent at the nitrogen atom.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indole derivatives. For instance, compounds similar to 1H-Indol-2-amine have shown promising results against various cancer cell lines:

CompoundTarget Cell LineIC50 (μM)Reference
NTRC-824 HCT116 (colon cancer)0.64
Compound 81c Multiple myeloma (MM1.S)0.64
Compound 82a Pim kinases0.4 - 1.1

These findings suggest that modifications in the indole structure can enhance antitumor activity, with specific substituents playing crucial roles in efficacy.

Antibacterial Activity

The antibacterial properties of indole derivatives have been explored in various studies. The following table summarizes the antibacterial activity observed for specific derivatives:

CompoundBacterial StrainInhibition Zone (mm)Reference
Indole Derivative A E. coli15
Indole Derivative B S. aureus20

These compounds demonstrated significant inhibition against common bacterial strains, indicating their potential as therapeutic agents.

Neuropharmacological Effects

The neuropharmacological profile of indole derivatives is another area of interest. Compounds acting on neurotensin receptors have been shown to exhibit analgesic properties in animal models:

  • NTRC-824 : Demonstrated activity in models of acute and chronic pain through neurotensin receptor type 2 (NTS2) interaction .

This highlights the potential for indole derivatives to be developed into analgesic medications.

Case Studies

Several case studies have investigated the pharmacological effects of related compounds:

  • Study on NTRC-824 : This compound was evaluated for its analgesic effects in animal models, showing significant pain relief comparable to traditional analgesics .
  • Antitumor Efficacy Study : A novel indazole derivative demonstrated substantial inhibition of tumor growth in xenograft models, suggesting that structural modifications can enhance therapeutic effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the indole scaffold significantly affect biological activity. For example:

  • The introduction of electron-withdrawing groups (like nitro) at specific positions increases potency against cancer cells.
  • Substituents on the nitrogen atom influence receptor binding affinity and selectivity.

Q & A

Q. What are the recommended synthetic routes for 1H-Indol-2-amine, 5-methyl-N-(4-methylphenyl)-3-nitro-, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of nitro-substituted indole derivatives typically involves multi-step reactions. Key steps include:

  • Friedel-Crafts alkylation to introduce the 4-methylphenyl group at the indole nitrogen.
  • Nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Reductive amination or Buchwald-Hartwig coupling for introducing substituents at the 2-amine position. Catalysts like Pd(OAc)₂ or CuI in DMF/toluene under inert atmospheres (N₂/Ar) are often employed .
    Optimization Tips:
  • Use thin-layer chromatography (TLC) or HPLC to monitor intermediate purity.
  • Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to control reaction rates.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C-NMR:
    • The 3-nitro group deshields adjacent protons, causing downfield shifts (δ 8.2–8.5 ppm for H-4).
    • The N-(4-methylphenyl) group shows characteristic aromatic protons (δ 7.1–7.4 ppm) and a singlet for the methyl group (δ 2.3 ppm) .
  • IR: A strong absorption band at ~1520 cm⁻¹ confirms the nitro (NO₂) group.
  • HRMS: Calculate exact mass using the molecular formula (C₁₆H₁₆N₃O₂) and compare with experimental values to verify purity .

Q. What are the critical considerations for X-ray crystallography analysis of this compound?

Methodological Answer:

  • Crystal Growth: Use slow evaporation in ethanol/water mixtures to obtain single crystals.
  • Data Collection: Employ Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
  • Refinement: Use SHELXL for small-molecule refinement. Key parameters include:
    • Hydrogen bonding networks (e.g., N–H···O interactions between the nitro group and amine) .
    • Thermal displacement parameters (Ueq) to assess molecular rigidity .
      Common Pitfalls:
  • Twinning or disorder in the nitro group may require SHELXD/SHELXE for resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions in pharmacological data (e.g., IC₅₀ variability) often arise from:

  • Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations.
  • Solubility Issues: Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts.
  • Metabolic Stability: Perform liver microsome assays to compare degradation rates across studies .
    Validation Steps:
  • Replicate assays with internal controls (e.g., doxorubicin for cytotoxicity).
  • Use orthogonal methods (e.g., SPR for binding affinity, flow cytometry for apoptosis) .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of nitro-indole derivatives?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets like Bcl-2 or tubulin. Focus on the nitro group’s electron-withdrawing effects on binding pockets .
  • QSAR Models:
    • Train models with descriptors like logP, polar surface area, and H-bond acceptor counts.
    • Validate using leave-one-out cross-validation (LOO-CV) to avoid overfitting .
      Case Study:
      Nitro substitution at C-3 enhances tubulin inhibition by 1.5-fold compared to non-nitrated analogs .

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?

Methodological Answer:

  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., N–H···O vs. C–H···π).
    • High O···H/N···H contacts correlate with lower solubility due to strong lattice energies .
  • Stability Tests:
    • Store crystals under anhydrous conditions to prevent hydrate formation.
    • Use DSC/TGA to monitor thermal decomposition linked to hydrogen-bond networks .

Q. What strategies mitigate challenges in regioselective functionalization of the indole core?

Methodological Answer:

  • Directing Groups: Introduce a temporary acetyl group at N-1 to direct nitration to C-3.
  • Microwave-Assisted Synthesis: Enhances regioselectivity for nitro group placement via rapid heating/cooling cycles .
  • Protection/Deprotection: Use Boc groups for amine protection during alkylation steps .

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